(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
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Overview
Description
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a chiral compound with a pyrrolidine ring substituted with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group may participate in hydrogen bonding or other interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
®-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound, which may have different biological activity.
2-(3-(methoxycarbonyl)pyrrolidin-1-yl)propanoic acid: A similar compound with a propanoic acid group instead of an acetic acid group.
Uniqueness
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a methoxycarbonyl group. These structural features contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3S)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXHZAFNUHWPR-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744448 |
Source
|
Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292324-46-9 |
Source
|
Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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